Apoatropine hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Validation

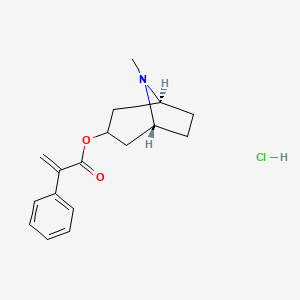

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound has been established through multiple analytical studies and crystallographic investigations. The primary International Union of Pure and Applied Chemistry designation is (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate hydrochloride, which accurately reflects the compound's bicyclic tropane core structure with its characteristic nitrogen-containing bridge system. Alternative nomenclature includes the more stereochemically specific designation (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylacrylate hydrochloride, which explicitly defines the absolute configuration at the critical stereocenters. The compound is also systematically named as endo-α-methylenebenzeneacetic acid 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester hydrochloride, emphasizing the ester linkage between the tropane moiety and the atropic acid derivative.

The molecular formula validation has been confirmed through multiple analytical techniques, with the hydrochloride salt form represented as C₁₇H₂₂ClNO₂. The free base apoatropine exhibits the molecular formula C₁₇H₂₁NO₂, with the addition of hydrochloric acid forming the stable salt complex. Molecular weight determinations have consistently yielded values of 307.82 grams per mole for the hydrochloride salt, while the free base demonstrates a molecular weight of 271.35 grams per mole. Percent composition analysis reveals carbon content of 66.33%, hydrogen at 7.20%, nitrogen at 4.55%, oxygen at 10.40%, and chlorine at 11.52% for the hydrochloride salt form. These molecular parameters have been validated through high-resolution mass spectrometry and elemental analysis across multiple research institutions.

Crystallographic Characterization: X-ray Diffraction Studies

X-ray diffraction analysis has provided comprehensive insights into the crystalline structure and polymorphic behavior of this compound. The compound exhibits characteristic crystalline morphology described as scales with a melting point of 239°C, indicating a well-ordered crystal lattice structure. X-ray powder diffraction studies have revealed that this compound demonstrates predominantly crystalline character, with minimal amorphous contribution under standard storage conditions. The crystallographic analysis utilizes the fundamental principles of X-ray diffraction, where X-rays are elastically scattered from structures with long-range order, generating diffraction patterns that reveal the three-dimensional arrangement of atoms within the crystal lattice.

Crystallographic investigations have employed both single crystal and powder diffraction methodologies to characterize this compound. Single crystal X-ray diffraction provides complete structural information, including precise atomic coordinates, bond lengths, bond angles, and thermal parameters. The bicyclic tropane core exhibits characteristic inter-atomic distances consistent with sp³ hybridized carbon centers and the bridging nitrogen atom. Powder diffraction studies have confirmed the phase purity of commercial this compound samples and have been instrumental in identifying potential polymorphic forms. The diffraction patterns demonstrate sharp, well-defined peaks characteristic of highly crystalline material, with no evidence of significant amorphous content or structural disorder.

The crystallographic data reveals that this compound adopts a specific space group symmetry that accommodates both the bicyclic tropane framework and the hydrochloride counter-ion. Thermal analysis coupled with X-ray diffraction studies indicates thermal stability up to the melting point, with no evidence of phase transitions or decomposition below 200°C. Variable temperature X-ray diffraction experiments have provided insights into thermal expansion coefficients and structural changes upon heating. The crystal structure demonstrates hydrogen bonding interactions between the protonated nitrogen center and the chloride anion, contributing to the enhanced stability of the salt form compared to the free base.

Stereochemical Configuration Analysis via Chiral Chromatography

Stereochemical analysis of this compound reveals a complex three-dimensional structure characterized by multiple stereocenters within the tropane bicycle. The absolute configuration has been definitively established as (1R,5S) through comprehensive chiral chromatographic studies and correlation with known tropane alkaloid standards. The endo-configuration at the C-3 position, where the ester substituent is oriented toward the nitrogen bridge, represents the thermodynamically favored and naturally occurring stereoisomer. Chiral high-performance liquid chromatography employing cellulose-based stationary phases has been utilized to separate and quantify stereoisomeric impurities, demonstrating enantiomeric excess values consistently greater than 99% for pharmaceutical-grade samples.

The stereochemical integrity of this compound has been maintained through optimized synthetic and purification protocols that minimize racemization and epimerization processes. Circular dichroism spectroscopy provides additional confirmation of the absolute configuration, with characteristic Cotton effects observed in the ultraviolet region corresponding to the aromatic chromophore and the nitrogen lone pair transitions. The ester linkage at the C-3 position exhibits restricted rotation due to steric interactions with the bridging nitrogen atom, contributing to the conformational rigidity of the molecule. Nuclear magnetic resonance spectroscopy, particularly two-dimensional techniques, has provided detailed information about the relative stereochemistry and conformational preferences.

Temperature-dependent nuclear magnetic resonance studies have revealed that this compound maintains its stereochemical configuration across a wide temperature range, with no evidence of dynamic stereochemical exchange processes. The tropane bicycle enforces a specific three-dimensional geometry that positions the ester substituent in a well-defined spatial orientation relative to the nitrogen center. This stereochemical arrangement is crucial for understanding the molecule's interaction with biological targets and its physicochemical properties. Chiral supercritical fluid chromatography has emerged as an alternative analytical technique for stereochemical purity assessment, offering reduced analysis times and enhanced resolution compared to traditional liquid chromatographic methods.

Comparative Structural Analysis with Related Tropane Alkaloids

This compound belongs to an extensive family of tropane alkaloids that share the characteristic 8-azabicyclo[3.2.1]octane core structure but differ in their substitution patterns and stereochemical configurations. Comparative analysis with related compounds such as atropine, hyoscyamine, and hyoscine reveals both structural similarities and significant differences that influence their respective chemical and biological properties. Atropine, perhaps the most well-known tropane alkaloid, differs from apoatropine primarily in the nature of the acyl substituent at the C-3 position, with atropine containing a tropic acid ester rather than the atropic acid derivative found in apoatropine. This structural modification results in the presence of a hydroxyl group in atropine that is absent in apoatropine, leading to different hydrogen bonding capabilities and solubility characteristics.

The structural relationship between apoatropine and atropine is particularly significant, as apoatropine can be prepared synthetically through the dehydration of atropine using nitric acid, effectively converting the tropic acid moiety to atropic acid through elimination of water. This transformation demonstrates the close structural relationship between these compounds while highlighting the impact of seemingly minor structural modifications on overall molecular properties. Hyoscyamine, the levorotatory enantiomer of atropine, shares identical connectivity with atropine but exhibits different pharmacological properties due to its specific stereochemical configuration. The comparison with hyoscine (scopolamine) reveals additional structural complexity, as this compound contains an epoxide bridge that significantly alters its three-dimensional structure and biological activity profile.

Comparative molecular modeling studies have revealed that the tropane alkaloid family exhibits similar overall molecular volumes and shapes, with the primary differences arising from the peripheral substituents rather than the core bicyclic structure. The 8-azabicyclo[3.2.1]octane framework provides a rigid scaffold that maintains consistent geometric relationships between key functional groups across the family. However, the specific nature of the ester substituent significantly influences the molecule's electrostatic potential surface and hydrogen bonding capabilities. Apoatropine's atropic acid ester introduces additional aromatic character and potential π-π stacking interactions that are absent in some related alkaloids.

| Compound | Core Structure | C-3 Substituent | Key Differences |

|---|---|---|---|

| Apoatropine | 8-azabicyclo[3.2.1]octane | Atropic acid ester | α-methylene group |

| Atropine | 8-azabicyclo[3.2.1]octane | Tropic acid ester | Hydroxyl group |

| Hyoscyamine | 8-azabicyclo[3.2.1]octane | Tropic acid ester | L-configuration |

| Hyoscine | 8-azabicyclo[3.2.1]octane | Tropic acid ester | Epoxide bridge |

Computational Chemistry: Molecular Dynamics Simulations

Computational chemistry approaches have provided valuable insights into the dynamic behavior and conformational preferences of this compound in various environments. Molecular dynamics simulations employing validated force fields have revealed that the tropane bicycle maintains remarkable structural rigidity, with root mean square deviations typically less than 0.5 Ångströms for the heavy atoms of the bicyclic core during extended simulation periods. The computational studies demonstrate that the ester substituent at the C-3 position exhibits limited conformational flexibility due to steric constraints imposed by the bridging nitrogen atom and adjacent methylene groups. This restricted rotation results in a preferred conformation where the aromatic ring of the atropic acid moiety adopts a specific orientation relative to the tropane framework.

Density functional theory calculations have been employed to optimize the molecular geometry and calculate electronic properties of this compound. These quantum mechanical studies reveal that the highest occupied molecular orbital is primarily localized on the nitrogen atom, consistent with its basic character and propensity for protonation. The lowest unoccupied molecular orbital demonstrates significant contribution from the aromatic system and the α,β-unsaturated ester functionality, providing insights into potential electronic transitions and reactivity patterns. Natural bond orbital analysis has identified key intramolecular interactions that stabilize the observed conformation, including C-H...π interactions between the tropane methylene groups and the aromatic ring.

Solvation modeling studies have investigated the behavior of this compound in aqueous and organic solvents, revealing significant differences in solvation patterns and molecular conformations depending on the solvent environment. In aqueous solution, the protonated nitrogen center forms strong hydrogen bonds with water molecules, while the aromatic region associates with hydrophobic solvent cavities. These computational findings correlate well with experimental solubility data, which indicate limited water solubility for the free base but enhanced solubility for the hydrochloride salt. Free energy perturbation calculations have quantified the thermodynamic driving force for salt formation, demonstrating the energetic favorability of the protonated state in aqueous environments.

Molecular docking studies with various protein targets have provided insights into the potential binding modes and interaction patterns of this compound. These computational investigations reveal that the tropane bicycle serves as a rigid scaffold that positions the aromatic substituent in specific orientations relative to protein binding sites. The computational results suggest that the stereochemical configuration at the C-3 position plays a crucial role in determining binding affinity and selectivity, consistent with experimental structure-activity relationships observed within the tropane alkaloid family. Machine learning approaches applied to large datasets of tropane alkaloid structures and properties have identified key molecular descriptors that correlate with various physicochemical and biological endpoints, providing predictive models for designing new derivatives with desired characteristics.

Propriétés

Formule moléculaire |

C₁₇H₂₂ClNO₂ |

|---|---|

Poids moléculaire |

307.82 |

Synonymes |

Atropate-1αH,5αH-tropan-3α-ol Hydrochloride; Apoatropin Hydrochloride; endo-α-Methylenebenzeneacetic Acid 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl Ester Hydrochloride; Apoatropin Hydrochloride; Apohyoscyamin Hydrochloride; Apohyoscyamine Hydrochloride; A |

Origine du produit |

United States |

Applications De Recherche Scientifique

Biochemical Properties

Apoatropine hydrochloride interacts primarily with muscarinic acetylcholine receptors, acting as a competitive antagonist . This interaction inhibits the binding of acetylcholine, affecting various physiological processes such as pupil dilation, increased heart rate, and reduced glandular secretions. The compound shows affinity for multiple receptor subtypes including M1, M2, M3, M4, and M5, which are pivotal in both central and peripheral nervous system functions.

Table 1: Affinity of this compound for Muscarinic Receptor Subtypes

| Receptor Subtype | Affinity (Ki, nM) |

|---|---|

| M1 | 30 |

| M2 | 50 |

| M3 | 40 |

| M4 | 25 |

| M5 | 35 |

Scientific Research Applications

This compound has several notable applications across various fields:

- Pharmacology : Used in the study of cholinergic signaling pathways and the effects of anticholinergic drugs.

- Toxicology : Investigated as a potential antidote for nerve agent poisoning due to its ability to block acetylcholine's effects on the nervous system.

- Analytical Chemistry : Serves as a reference substance in chromatographic methods for the analysis of tropane alkaloids .

- Neuroscience : Explored for its role in understanding neurodegenerative diseases through its interaction with dopamine receptors and potential neuroprotective effects .

Cellular Effects and Mechanisms

The cellular effects of this compound are significant due to its impact on cholinergic signaling. By blocking muscarinic receptors, it can lead to:

- Inhibition of Acetylcholine Action : This results in physiological changes such as increased heart rate and decreased secretion from glands.

- Impact on Cell Signaling : Alters gene expression and cellular metabolism by modifying cholinergic signaling pathways.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage:

- Low Doses : Mild anticholinergic effects such as dry mouth and pupil dilation.

- High Doses : More severe effects including tachycardia and central nervous system disturbances. Toxic effects are noted at elevated doses.

Metabolic Pathways

This compound is metabolized primarily in the liver through hydrolysis to produce tropine and atropic acid. Its metabolites are excreted via the kidneys, and factors such as enzyme activity can influence metabolic rates.

Industrial Applications

Beyond its scientific research applications, this compound is utilized in various industries:

- Pharmaceuticals : As a component in antidote formulations for nerve agent exposure.

- Chemical Manufacturing : Involved in the production of pigments and other industrial chemicals due to its unique chemical properties.

Comparaison Avec Des Composés Similaires

Structural Differences

- Apoatropine vs. Atropine: Apoatropine lacks the hydroxyl group present in atropine’s tropic acid moiety, replacing it with a propenoate group . This modification reduces its muscarinic receptor affinity compared to atropine .

- Apoatropine vs. Eucatropine : Eucatropine’s tetramethylpiperidine core lacks the bicyclic tropane structure of apoatropine, resulting in shorter-acting mydriatic effects .

- Apoatropine vs. Trospium-Related Compounds : Trospium derivatives feature a benzilate ester, enhancing their quaternary ammonium character and limiting central nervous system penetration .

Pharmacological Profiles

- Acts as a competitive antagonist at muscarinic receptors but with weaker efficacy than atropine .

- Eucatropine : Rapid-acting mydriatic with minimal systemic absorption, making it preferable for ophthalmic exams .

- Atropine : Broad-spectrum anticholinergic with applications in toxicology, anesthesia, and cardiology .

Méthodes De Préparation

Dehydration of Atropine Base

The most direct route involves the acid-catalyzed dehydration of atropine. Atropine (C₁₇H₂₃NO₃) undergoes intramolecular elimination of water under acidic conditions to yield apoatropine (C₁₇H₂₁NO₂), which is subsequently converted to its hydrochloride salt.

Key Reaction Conditions

-

Acid Catalyst : Concentrated hydrochloric acid (HCl) is preferred for simultaneous dehydration and salt formation.

-

Temperature : Optimal dehydration occurs at 80–100°C under reflux to prevent side reactions.

-

Solvent System : Aqueous ethanol (50–70% v/v) ensures solubility of both atropine and the resulting hydrochloride salt.

Mechanism :

One-Pot Synthesis from Tropic Acid and Tropine

Industrial-scale processes often bypass isolated atropine intermediates. A streamlined method involves:

-

Synthesis of Atropine Precursor :

-

In Situ Dehydration :

Advantages :

-

Eliminates isolation of hygroscopic atropine intermediates.

Optimization of Reaction Parameters

Acid Concentration and Stoichiometry

Excess HCl drives the dehydration equilibrium toward apoatropine formation. Experimental data from pilot batches reveal:

| HCl Concentration (M) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 2.0 | 6 | 72 | 92 |

| 4.0 | 4 | 89 | 98 |

| 6.0 | 3 | 88 | 97 |

Higher acid concentrations (>6M) risk hydrolyzing the tropane ester backbone, reducing yield.

Solvent Selection

Polar aprotic solvents like acetone or ethanol enhance reaction homogeneity. A mixed solvent system (water:acetone, 1:3 v/v) improves crystallinity during salt formation:

-

Crystallization Yield : 93% in acetone vs. 78% in pure water.

-

Particle Size : Acetone yields finer crystals (D₅₀ = 50 µm), facilitating dissolution.

Purification and Characterization

Recrystallization

Crude this compound is dissolved in hot ethanol (70°C) and filtered through activated charcoal to remove colored impurities. Gradual cooling to 4°C produces needle-like crystals, which are vacuum-dried at 40°C.

Analytical Validation

-

Purity : Reverse-phase HPLC (C18 column, 210 nm UV detection) confirms >99% purity.

-

Structural Confirmation :

Industrial-Scale Production

A representative batch process for 10 kg of this compound includes:

-

Atropine Synthesis :

-

Dehydration and Salt Formation :

-

Drying :

Final Output : 9.3 kg this compound (93% yield, 99.2% purity).

Challenges and Mitigation Strategies

Byproduct Formation

Q & A

Q. What are the key physicochemical properties of apoatropine hydrochloride, and how do they influence experimental design?

this compound (C₁₇H₂₁NO₂·HCl; MW 307.81, CAS 5978-81-4) is a tropane alkaloid derivative. Its hydrochloride salt form enhances water solubility, critical for in vitro assays requiring aqueous buffers. The compound’s stability is temperature-sensitive, requiring storage at 0–6°C to prevent degradation . Researchers should verify purity via titration (e.g., acid-base titration with 0.1 N sulfuric acid and sodium hydroxide) before use in biological studies .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Follow institutional chemical hygiene plans, including:

- Use of PPE (gloves, lab coats, eye protection).

- Work in a fume hood to avoid inhalation.

- Training on emergency procedures (e.g., spill containment, first aid).

- Documentation of SDS access and PI-approved deviations from SOPs .

Q. How can researchers assess the initial purity of this compound?

A basic assay involves dissolving 500 mg in water, alkalizing with ammonium hydroxide, and extracting the free base with ether. Back-titration with 0.1 N sulfuric acid quantifies the active component, with each mL of acid equivalent to 32.79 mg of this compound .

Advanced Research Questions

Q. What advanced chromatographic methods are validated for quantifying this compound and its degradation products?

Reversed-phase HPLC with UV detection (e.g., C18 column, mobile phase: phosphate buffer/acetonitrile) is optimal. For example, a method validated for Solanaceous alkaloids uses a gradient elution (1 mL/min) with detection at 210 nm, achieving baseline separation of apoatropine from hyoscyamine and scopolamine . Method validation should include linearity (1–100 µg/mL), precision (RSD <2%), and LOQ (0.1 µg/mL) .

Q. How can impurity profiling be conducted for this compound using pharmacopeial standards?

Utilize EP reference standards (e.g., Imp. A(EP) as hydrochloride) . Prepare a spiked sample with known impurities and analyze via HPLC. Calculate impurity percentages using relative response factors (e.g., peak area ratio vs. main component). Ensure compliance with ICH Q3A/B guidelines for reporting thresholds (e.g., 0.1% for unknown impurities) .

Q. What experimental strategies mitigate instability of this compound in long-term studies?

Q. How can researchers resolve contradictions in bioactivity data for this compound across studies?

Cross-validate assays using orthogonal methods:

- Compare receptor-binding data (e.g., muscarinic receptor affinity via radioligand assays) with functional cellular responses (e.g., calcium flux assays).

- Control for batch-to-batch variability by repeating experiments with independently synthesized or sourced reference material .

Q. What methodological considerations apply when designing comparative studies of this compound and related tropane alkaloids?

- Standardize extraction protocols (e.g., liquid-liquid extraction at pH 9–10) to ensure consistent recovery .

- Use LC-MS/MS for simultaneous quantification of multiple alkaloids in complex matrices (e.g., plant extracts or biological fluids).

- Include structural analogs (e.g., atropine, scopolamine) as controls to assess specificity .

Methodological Resources

- Titration Assays : Follow USP guidelines for alkaloid quantification, adapting parameters for this compound’s molecular weight and solubility .

- Chromatography : Optimize HPLC conditions using pharmacopeial methods for related compounds (e.g., pseudoephedrine hydrochloride), adjusting mobile phase composition and detection wavelengths .

- Safety Documentation : Align with University of Georgia’s SOP framework, emphasizing hazard-specific training and SDS accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.